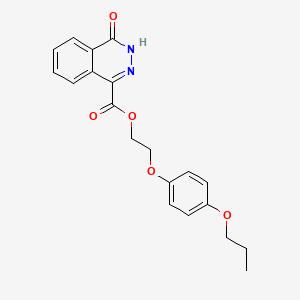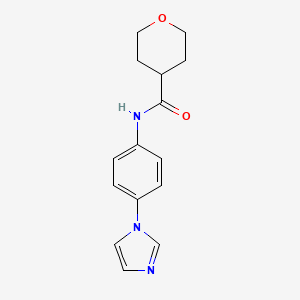
N-cyclopropyl-4-(4-methylphenyl)sulfonyl-1,4-diazepane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-4-(4-methylphenyl)sulfonyl-1,4-diazepane-1-carboxamide, also known as CP-154,526, is a selective antagonist of the corticotropin-releasing factor 1 (CRF1) receptor. It was first synthesized in the early 1990s and has since been extensively studied for its potential therapeutic applications.
Mécanisme D'action
N-cyclopropyl-4-(4-methylphenyl)sulfonyl-1,4-diazepane-1-carboxamide acts as a selective antagonist of the CRF1 receptor, which is involved in the regulation of the body's stress response. By blocking the activity of this receptor, N-cyclopropyl-4-(4-methylphenyl)sulfonyl-1,4-diazepane-1-carboxamide may help to reduce the symptoms of stress-related disorders.
Biochemical and Physiological Effects:
N-cyclopropyl-4-(4-methylphenyl)sulfonyl-1,4-diazepane-1-carboxamide has been shown to have a number of biochemical and physiological effects. In animal studies, it has been found to reduce anxiety-like behaviors and to decrease the reinforcing effects of drugs of abuse. It has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the body's stress response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-cyclopropyl-4-(4-methylphenyl)sulfonyl-1,4-diazepane-1-carboxamide is its selectivity for the CRF1 receptor, which allows for more precise targeting of this receptor in lab experiments. However, one limitation is that it may not be effective in all individuals, as there is variability in the expression of the CRF1 receptor.
Orientations Futures
There are several potential future directions for research on N-cyclopropyl-4-(4-methylphenyl)sulfonyl-1,4-diazepane-1-carboxamide. One area of interest is its potential use in the treatment of post-traumatic stress disorder (PTSD). It has also been suggested that N-cyclopropyl-4-(4-methylphenyl)sulfonyl-1,4-diazepane-1-carboxamide may have neuroprotective effects and could be investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, further studies could be conducted to better understand the mechanisms underlying N-cyclopropyl-4-(4-methylphenyl)sulfonyl-1,4-diazepane-1-carboxamide's effects on the HPA axis and its potential use in the treatment of stress-related disorders.
Méthodes De Synthèse
The synthesis of N-cyclopropyl-4-(4-methylphenyl)sulfonyl-1,4-diazepane-1-carboxamide involves several steps, including the reaction of 4-methylbenzenesulfonyl chloride with cyclopropylamine to form N-cyclopropyl-4-methylbenzenesulfonamide. This compound is then reacted with 1,4-diazepane-1-carboxylic acid to form N-cyclopropyl-4-(4-methylphenyl)sulfonyl-1,4-diazepane-1-carboxamide.
Applications De Recherche Scientifique
N-cyclopropyl-4-(4-methylphenyl)sulfonyl-1,4-diazepane-1-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of stress-related disorders such as anxiety and depression. It has also been investigated for its potential use in the treatment of drug addiction and alcoholism.
Propriétés
IUPAC Name |
N-cyclopropyl-4-(4-methylphenyl)sulfonyl-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c1-13-3-7-15(8-4-13)23(21,22)19-10-2-9-18(11-12-19)16(20)17-14-5-6-14/h3-4,7-8,14H,2,5-6,9-12H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMMUZUSBJLLFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC2)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-4-(4-methylphenyl)sulfonyl-1,4-diazepane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[2-[4-[(4-chlorophenyl)methyl]-1,4-diazepan-1-yl]acetyl]amino]-N,N-dimethylbenzamide](/img/structure/B7537256.png)

![[2-[2-(4-chlorophenyl)sulfanylanilino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7537272.png)

![[2-[N-(2-cyanoethyl)-2-fluoroanilino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7537300.png)

![[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7537311.png)

![N-[4-[(2-morpholin-4-ylacetyl)amino]phenyl]-1H-indole-2-carboxamide](/img/structure/B7537320.png)

![3-[5-(4-Methylphenyl)-1,3-oxazol-2-yl]-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one](/img/structure/B7537341.png)

![N-(1H-1,2,4-triazol-5-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B7537352.png)
